REACTION_SMILES
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[CH2:12]1[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1.[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Cl-:23].[Cl:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[NH4+:24]>>[CH2:2]([c:3]1[cH:4][cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1)[N:15]1[CH2:14][CH2:13][CH2:12][CH2:17][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(CN2CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |